molecular formula C7H9BrN2O2S B8619041 N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide CAS No. 1454300-92-5

N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide

Cat. No. B8619041
Key on ui cas rn: 1454300-92-5
M. Wt: 265.13 g/mol
InChI Key: FYFPGGNTFXLWHZ-UHFFFAOYSA-N
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Patent
US09434743B2

Procedure details

To a mixture of 5-bromo-6-methylpyridin-2-amine (0.3 g, 1.604 mmol) and N-ethyl-N-isopropylpropan-2-amine (0.559 mL, 3.21 mmol) in DCM (10 mL) was added methanesulfonyl chloride (0.137 mL, 1.764 mmol) at 0° C. The reaction mixture was stirred at room temperature for 48 hours and was subsequently concentrated in vacuo to give the title compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.559 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.137 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1[CH3:8].C(N(C(C)C)C(C)C)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:9][S:20]([CH3:19])(=[O:22])=[O:21])=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1C)N
Name
Quantity
0.559 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.137 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was subsequently concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1C)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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